4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the isopropoxy and methylsulfonyl groups. The reaction conditions often involve the use of reagents such as hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or methylsulfonyl groups can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown promising biological activities, including antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes in bacteria and fungi. This results in the inhibition of microbial growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: This compound has a similar structure but contains a thiazole ring instead of an oxadiazole ring.
4-isopropoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: This compound contains a tetrahydroquinoline ring, which imparts different biological activities and properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups, known for their antibacterial activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(2)26-15-8-4-13(5-9-15)17(23)20-19-22-21-18(27-19)14-6-10-16(11-7-14)28(3,24)25/h4-12H,1-3H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMACCPVVIMWGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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